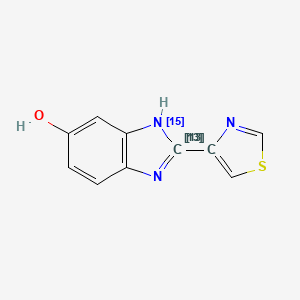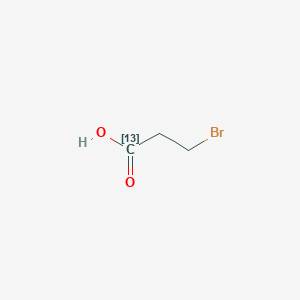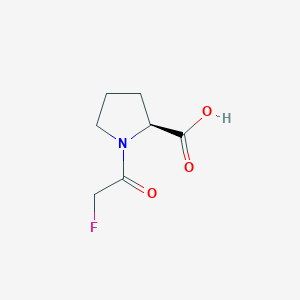
(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-PROLINE, 1-(FLUOROACETYL)- is a derivative of L-proline, a naturally occurring amino acid. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The incorporation of a fluoroacetyl group into the proline structure enhances its reactivity and introduces new functional possibilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE, 1-(FLUOROACETYL)- typically involves the protection of the amino group of L-proline, followed by the introduction of the fluoroacetyl group. One common method is the use of tert-butoxycarbonyl (Boc) protection, followed by the reaction with fluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of L-PROLINE, 1-(FLUOROACETYL)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-PROLINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:
Oxidation: The fluoroacetyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group, yielding hydroxyproline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals .
Applications De Recherche Scientifique
L-PROLINE, 1-(FLUOROACETYL)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and catalysts.
Biology: The compound is used in studies of enzyme mechanisms and protein folding due to its unique structural properties.
Mécanisme D'action
The mechanism of action of L-PROLINE, 1-(FLUOROACETYL)- involves its interaction with various molecular targets. The fluoroacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the stability and function of proteins. These interactions are crucial in its role as a catalyst and in its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-PROLINE, 1-(FLUOROACETYL)- include:
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): A chiral building block for pharmaceuticals.
Uniqueness
L-PROLINE, 1-(FLUOROACETYL)- is unique due to the presence of the fluoroacetyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C7H10FNO3 |
|---|---|
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
(2S)-1-(2-fluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 |
Clé InChI |
PIBMPLCFPFTJKC-YFKPBYRVSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CF)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)

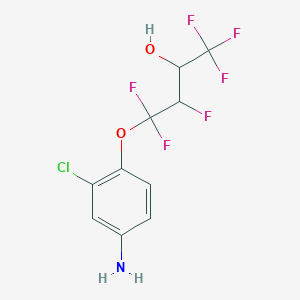

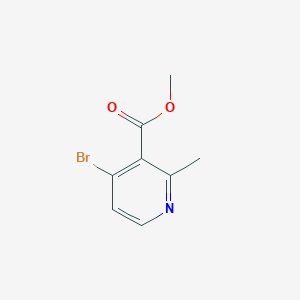
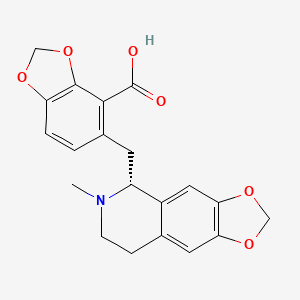
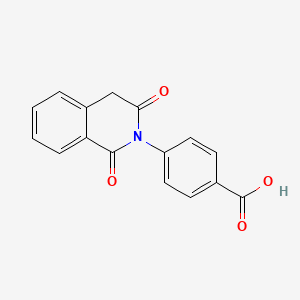

![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)

